

# Physical and chemical properties of 1-(Thiazol-2-yl)ethanamine hydrochloride

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## Compound of Interest

Compound Name: 1-(Thiazol-2-yl)ethanamine

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## An In-depth Technical Guide to 1-(Thiazol-2-yl)ethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties, proposed experimental protocols, and potential biological significance of **1-(Thiazol-2-yl)ethanamine** hydrochloride. The information is intended to support research and development activities in medicinal chemistry and pharmacology.

## Chemical Identity and Physical Properties

**1-(Thiazol-2-yl)ethanamine** hydrochloride is a chiral amine containing a thiazole heterocyclic ring. It exists as a racemic mixture and as individual enantiomers. For clarity, this guide distinguishes between the racemic form, the (R)-enantiomer, and its structural isomer, 2-(thiazol-2-yl)ethanamine, which is commonly found as a dihydrochloride salt.

Table 1: Core Physical and Chemical Properties

Property	1-(Thiazol-2-yl)ethanamine HCl (Racemic)	(R)-1-(Thiazol-2-yl)ethanamine HCl	2-(Thiazol-2-yl)ethanamine •2HCl
CAS Number	947662-64-8	1427063-33-9	18453-07-1
Molecular Formula	C <sub>5</sub> H <sub>9</sub> ClN <sub>2</sub> S	C <sub>5</sub> H <sub>9</sub> ClN <sub>2</sub> S	C <sub>5</sub> H <sub>10</sub> Cl <sub>2</sub> N <sub>2</sub> S
Molecular Weight	164.66 g/mol	164.66 g/mol	201.12 g/mol <a href="#">[1]</a>
Appearance	White to off-white solid	Data not available	Data not available
Melting Point	Data not available	Data not available	Data not available
Boiling Point	Data not available (decomposes)	Data not available (decomposes)	Data not available (decomposes)
Solubility	Water solubility enhanced by HCl salt form	Water solubility enhanced by HCl salt form	Data not available
pKa	Data not available	Data not available	Data not available
Storage	Inert atmosphere, Room Temperature	Sealed in dry, Room Temperature	Inert atmosphere, Room Temperature

## Spectroscopic Data (Predicted)

While experimental spectra for **1-(Thiazol-2-yl)ethanamine** hydrochloride are not readily available in the reviewed literature, a prediction of the key NMR signals can be made based on the chemical structure and data from analogous compounds.

Table 2: Predicted <sup>1</sup>H and <sup>13</sup>C NMR Chemical Shifts

Nucleus	Predicted Chemical Shift ( $\delta$ , ppm)	Notes
<sup>1</sup> H NMR		
Thiazole H-4	7.6 - 7.8	Doublet, deshielded by adjacent sulfur and nitrogen atoms.
Thiazole H-5	7.2 - 7.4	Doublet, coupled to H-4.
CH-NH <sub>3</sub> <sup>+</sup>	4.5 - 4.8	Quartet, deshielded by the thiazole ring and the protonated amine.
CH <sub>3</sub>	1.6 - 1.8	Doublet, coupled to the methine proton.
NH <sub>3</sub> <sup>+</sup>	8.0 - 9.0	Broad singlet, exchangeable with D <sub>2</sub> O.
<sup>13</sup> C NMR		
Thiazole C-2	168 - 172	Quaternary carbon, significantly deshielded by N and S.
Thiazole C-4	142 - 145	Deshielded aromatic carbon.
Thiazole C-5	120 - 125	Aromatic carbon.
CH-NH <sub>3</sub> <sup>+</sup>	50 - 55	Aliphatic carbon attached to the thiazole ring and nitrogen.
CH <sub>3</sub>	18 - 22	Aliphatic carbon.

Note: Predictions are based on standard chemical shift values and may vary depending on the solvent and other experimental conditions.

## Experimental Protocols

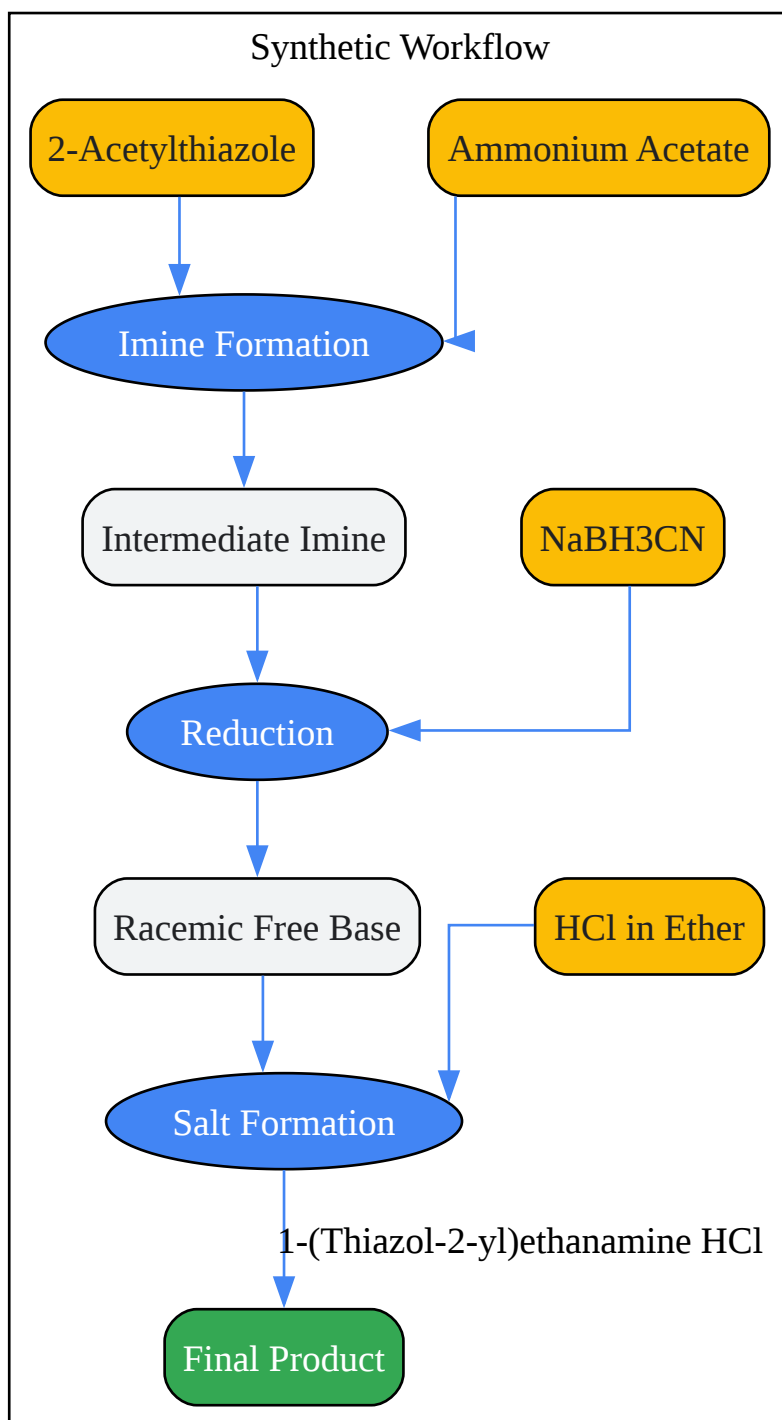
The following sections detail proposed methodologies for the synthesis and analysis of **1-(Thiazol-2-yl)ethanamine** hydrochloride, based on established chemical principles for similar molecules.

## Synthesis via Reductive Amination

A common and effective method for the synthesis of **1-(Thiazol-2-yl)ethanamine** is the reductive amination of the corresponding ketone, 2-acetylthiazole. This precursor is commercially available.

Protocol:

- **Imine Formation:** In a round-bottom flask, dissolve 2-acetylthiazole (1.0 eq) in methanol. Add ammonium acetate (10 eq) and stir the mixture at room temperature for 2-4 hours to form the intermediate imine.
- **Reduction:** Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride ( $\text{NaBH}_3\text{CN}$ ) (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS.
- **Work-up:** Quench the reaction by the slow addition of 2M HCl. Remove the methanol under reduced pressure. Basify the aqueous residue with 2M NaOH to a pH > 12 and extract the product with dichloromethane (3 x 50 mL).
- **Purification of Free Base:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude **1-(Thiazol-2-yl)ethanamine** free base. This can be purified further by silica gel column chromatography.
- **Salt Formation:** Dissolve the purified free base in diethyl ether and add a stoichiometric amount of HCl in diethyl ether dropwise with stirring. The hydrochloride salt will precipitate out of the solution.
- **Isolation:** Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield **1-(Thiazol-2-yl)ethanamine** hydrochloride as a solid.



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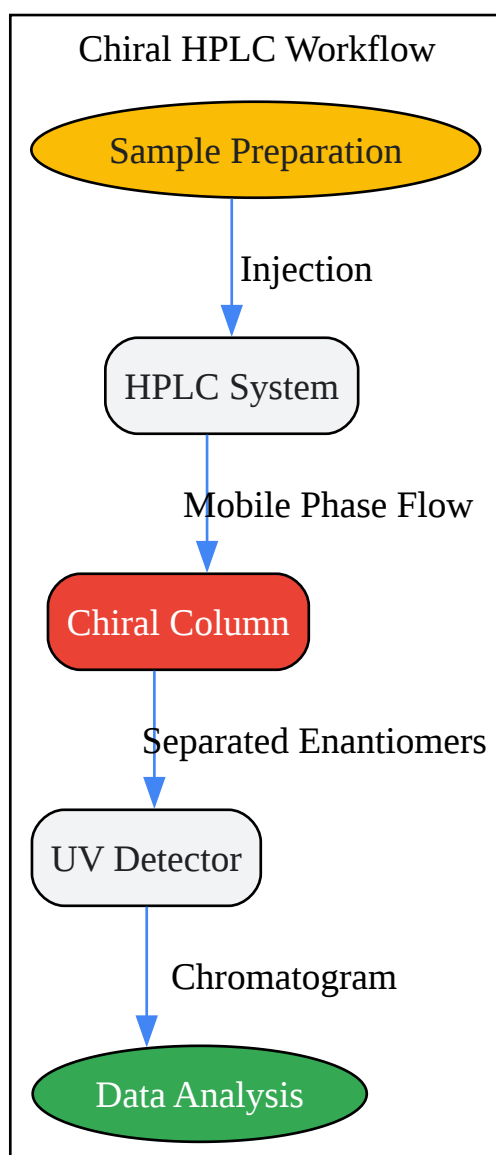
Proposed synthesis of **1-(Thiazol-2-yl)ethanamine HCl**.

## Analytical Method: Chiral HPLC

To analyze the enantiomeric purity of **1-(Thiazol-2-yl)ethanamine** hydrochloride, a chiral High-Performance Liquid Chromatography (HPLC) method is required. Polysaccharide-based chiral stationary phases are often effective for the separation of chiral amines.

Protocol:

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Chiral Stationary Phase: A polysaccharide-based column (e.g., CHIRALPAK® series).
- Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). A small amount of an amine modifier (e.g., diethylamine or ethylenediamine) is typically added to the mobile phase to improve peak shape and resolution for basic analytes. A typical starting mobile phase could be Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v).
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at a wavelength where the thiazole ring absorbs (e.g., 254 nm).
- Sample Preparation: Prepare a standard solution of the racemic **1-(Thiazol-2-yl)ethanamine** hydrochloride in the mobile phase at a concentration of approximately 1 mg/mL. Prepare samples of enantiomerically enriched or pure material in the same manner.
- Analysis: Inject the racemic standard to determine the retention times of the two enantiomers and to establish resolution. Subsequently, inject the test samples to determine their enantiomeric excess.



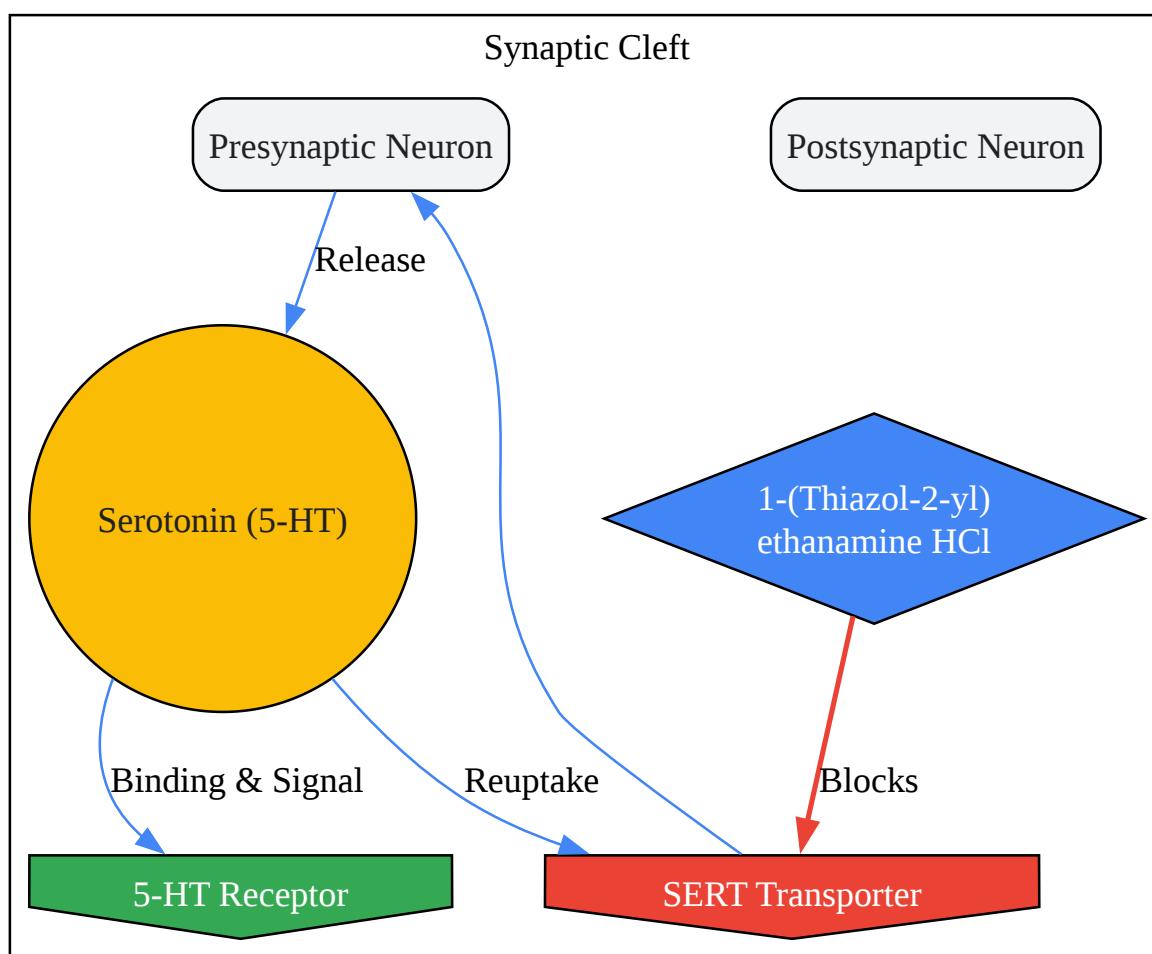
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General workflow for chiral HPLC analysis.

## Biological Activity and Signaling Pathway Potential as a Selective Serotonin Reuptake Inhibitor (SSRI)

There are indications that (R)-**1-(Thiazol-2-yl)ethanamine** hydrochloride may function as a selective serotonin reuptake inhibitor (SSRI). SSRIs are a widely used class of drugs for the treatment of depression and anxiety disorders.

The primary mechanism of action for SSRIs is the blockade of the serotonin transporter (SERT) in the presynaptic neuron terminal.[2][3] This inhibition prevents the reabsorption of serotonin (5-hydroxytryptamine or 5-HT) from the synaptic cleft, thereby increasing its concentration and enhancing neurotransmission to the postsynaptic neuron.[3] The therapeutic effects of SSRIs are generally not immediate and are thought to involve long-term neuroadaptive changes, including the desensitization of serotonin autoreceptors and alterations in gene expression related to neuroplasticity.[3]



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Simplified SSRI mechanism of action.

## Conclusion



**1-(Thiazol-2-yl)ethanamine** hydrochloride represents a chiral molecule of interest for further investigation, particularly its (R)-enantiomer, which shows potential as a selective serotonin reuptake inhibitor. While a complete experimental dataset for its physical and chemical properties is not yet publicly available, this guide provides a solid foundation based on known chemical principles and data from related compounds. The proposed synthetic and analytical protocols offer a starting point for researchers to produce and characterize this compound, paving the way for more detailed pharmacological and toxicological studies.

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